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5-Methyl-1-phenylpyrazole-3-

carbohydrazide

CAS No.: 948294-15-3

Cat. No.: B1328645

Get Quote

Executive Summary
The pyrazole-3-carbohydrazide scaffold represents a "privileged structure" in modern medicinal

chemistry—a molecular framework capable of providing high-affinity ligands for diverse

biological targets. Unlike generic heterocycles, this scaffold possesses a unique donor-

acceptor capability via its hydrazide linker (–CO–NH–NH–), allowing it to act as a hinge-binder

in kinase domains and a minor-groove binder in DNA complexes. This guide analyzes the

structural causality, synthetic pathways, and validated pharmacological applications of this

moiety, specifically focusing on oncology (EGFR inhibition) and antimicrobial resistance (DNA

gyrase inhibition).

Part 1: Structural Chemistry & SAR Analysis[1]
The pharmacological versatility of the pyrazole-3-carbohydrazide scaffold is not accidental; it is

a function of its electronic distribution and steric adaptability.
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The core structure consists of a pyrazole ring (a 5-membered diazole) substituted at the 3-

position with a carbohydrazide group.[1][2][3]

The Pyrazole Ring: Acts as a lipophilic spacer that positions the active functional groups. The

N1 and C5 positions are critical for controlling lipophilicity (LogP) and steric fit within enzyme

pockets.

The Carbohydrazide Linker: This is the "warhead" delivery system. The carbonyl oxygen acts

as a hydrogen bond acceptor (HBA), while the hydrazide nitrogens act as hydrogen bond

donors (HBD). This motif mimics the peptide bond, allowing it to interact with amino acid

backbones (e.g., Serine, Aspartic Acid) in active sites.

Structure-Activity Relationship (SAR) Visualization
The following diagram maps the critical substitution points and their impact on biological

activity.
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Figure 1: SAR Map of Pyrazole-3-Carbohydrazide. Red nodes indicate primary

pharmacophores; white nodes indicate modulation points.

Part 2: Synthetic Strategies & Protocols
Reliable synthesis is the bedrock of drug discovery. The conversion of pyrazole esters to

carbohydrazides is a nucleophilic acyl substitution.

Synthetic Pathway (The Hydrazinolysis Route)
The most robust method involves the Claisen condensation of a ketone with an oxalate to form

a diketoester, cyclization with hydrazine to form the pyrazole ester, and subsequent

hydrazinolysis.
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Start: Acetophenone + Diethyl Oxalate

Intermediate: Ethyl 2,4-dioxo-4-phenylbutanoate

NaOEt, Claisen Condensation

Cyclization: + Hydrazine Hydrate (EtOH/Reflux)

Cyclocondensation

Precursor: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

- 2 H2O

Hydrazinolysis: + Excess Hydrazine Hydrate (Reflux)

Nucleophilic Acyl Substitution

Product: 5-Phenyl-1H-pyrazole-3-carbohydrazide

Crystallization

Click to download full resolution via product page

Figure 2: Step-wise synthetic pathway from commercial starting materials to the target scaffold.

Validated Experimental Protocol: Hydrazinolysis
Objective: Synthesis of 5-phenyl-1H-pyrazole-3-carbohydrazide. Scale: 10 mmol.

Reagents:
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Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (2.16 g, 10 mmol).

Hydrazine hydrate (99%, 1.5 mL, ~30 mmol, 3 eq).

Absolute Ethanol (20 mL).

Procedure:

Dissolve the ester in absolute ethanol in a 50 mL round-bottom flask.

Add hydrazine hydrate dropwise while stirring to prevent rapid exotherm.

Reflux the mixture at 78°C for 6–8 hours.

Monitoring: Check progress via TLC (Mobile Phase: Ethyl Acetate:Hexane 1:1). The ester

spot (high Rf) should disappear; the hydrazide spot (lower Rf due to polarity) will appear.

Workup (Self-Validating Step):

Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

The carbohydrazide will precipitate as a white/off-white solid.

Filter under vacuum.[4] Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted

hydrazine.

Purification: Recrystallize from ethanol/water (9:1) if the melting point range is >2°C.

Characterization Criteria:

IR: Look for the disappearance of the ester C=O (~1720 cm⁻¹) and appearance of the

amide C=O (~1660 cm⁻¹) and NH/NH2 doublets (3200–3300 cm⁻¹).

Part 3: Pharmacological Profiles[6]
Oncology: EGFR Kinase Inhibition
The most significant potential of this scaffold lies in targeting the Epidermal Growth Factor

Receptor (EGFR), particularly in non-small cell lung cancer (NSCLC).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pdf.benchchem.com/1282/Application_Notes_Protocols_Synthesis_of_Pyrazole_Derivatives_from_Keto_Esters.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328645?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism: The pyrazole-3-carbohydrazide acts as an ATP-competitive inhibitor. The

pyrazole nitrogen (N2) and the carbohydrazide carbonyl oxygen form a bidentate hydrogen

bond network with the "hinge region" of the kinase domain (specifically residues Met793 in

EGFR).

Data Insight: Derivatives with a 4-fluorophenyl group at N1 and a bulky hydrazone moiety

often exhibit IC50 values in the nanomolar range (0.01 – 0.5 µM) against EGFR-TK.
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Figure 3: EGFR Signaling Cascade. The scaffold inhibits the initial phosphorylation step,

halting downstream Ras/Raf/MEK signaling.

Antimicrobial: DNA Gyrase Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1328645/docs?utm_src=pdf-body-img#pharmacological-potential-of-pyrazole-3-carbohydrazide-scaffolds-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328645?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


With the rise of MRSA and VRE, this scaffold offers a non-quinolone alternative for inhibiting

bacterial DNA gyrase (Topoisomerase II).

Mechanism: The carbohydrazide moiety interacts with the ATPase domain of the GyrB

subunit. This prevents the enzyme from capturing the energy required to introduce negative

supercoils into DNA, effectively stalling bacterial replication.

Selectivity: High selectivity for bacterial gyrase over human topoisomerase II is achieved by

substituting the N1 position with bulky aryl groups that clash with the human enzyme pocket.

Part 4: Quantitative Data Summary
Table 1: Comparative Pharmacological Potency (Representative Literature Data)

Derivative
Subclass

Target
Cell Line /
Enzyme

IC50 / MIC Reference

N1-Phenyl-3-

carbohydrazide
EGFR (WT)

A549 (Lung

Cancer)
0.06 µM [1]

N1-(4-

chlorophenyl)
VEGFR-2

HUVEC

(Endothelial)
0.22 µM [2]

N'-Benzoyl-3-(4-

bromophenyl)
DNA Gyrase S. aureus (GyrB) 0.15 µg/mL [3]

Pyrazole-Schiff

Base Hybrid
DHFR E. coli 3.98 µM [4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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